molecular formula C15H18N4O2 B2603994 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034428-19-6

1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2603994
CAS No.: 2034428-19-6
M. Wt: 286.335
InChI Key: ZHVDOKROHNYDSZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. The compound features a hybrid architecture, combining a cyclopentyl group, a urea linker, and a furan-substituted pyrazine moiety. The urea functional group is a common pharmacophore in drug discovery, often contributing to key hydrogen-bonding interactions with biological targets . The fused heteroaromatic system of the pyrazine ring, substituted with an electron-rich furan group, is a structural motif found in compounds investigated for various biological activities, as similar furan and pyridine-containing structures are explored in chemical research . This molecular framework suggests potential utility as a building block for chemical synthesis or as a starting point for the development of enzyme inhibitors. Researchers may value this compound for constructing specialized screening libraries or as a intermediate in the synthesis of more complex molecules. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-cyclopentyl-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(19-11-4-1-2-5-11)18-10-12-14(17-8-7-16-12)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVDOKROHNYDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, including the formation of the pyrazine ring and the subsequent attachment of the furan and cyclopentyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazine ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the furan ring via nucleophilic substitution reactions.

    Urea Formation: Final step involves the formation of the urea linkage by reacting an amine with an isocyanate or carbamate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and furan rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Furanones, pyrazine oxides.

    Reduction Products: Dihydropyrazines, cyclopentylamines.

    Substitution Products: Halogenated pyrazines, alkylated furans.

Scientific Research Applications

1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated as a potential drug candidate for its biological activities.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Patent-Derived Analogs ()

The European Patent Application (2023) discloses pyrazolo-pyrazine derivatives with structural parallels. Key comparisons are summarized below:

Compound ID Core Structure Substituents Functional Implications
Target Compound Urea-linked pyrazine-furan Cyclopentyl, furan-2-yl Enhanced H-bonding; moderate lipophilicity
Patent Compound 80 Pyrido-pyrimidinone Diethylamino-azetidinyl, dimethyl-pyrazolo Increased basicity; potential kinase affinity
Patent Compound 85 Pyrido-pyrimidinone Pyrrolidinyl-azetidinyl, dimethyl-pyrazolo Improved solubility; conformational rigidity
Patent Compound 90 Pyrido-pyrimidinone 1,4-Diazepanyl, ethyl-methyl-pyrazolo Extended half-life; higher molecular weight
Key Differences:
  • Backbone: The target compound’s urea linker contrasts with the pyrimidinone cores of patent analogs, altering hydrogen-bonding capacity and metabolic pathways.
  • Substituents : Cyclopentyl (target) vs. azetidinyl/diazepanyl groups (patent compounds) influence steric bulk and pharmacokinetic profiles.
  • Aromatic Systems : Furan (target) vs. pyrazolo-pyrazine (patent compounds) may affect π-π interactions and oxidative stability .

Computational and Experimental Insights

Density-Functional Thermochemistry ()

Methods described by Becke (1993) could predict thermodynamic properties (e.g., atomization energies, logP). For example:

  • The urea group in the target compound likely reduces logP (increased polarity) compared to Patent Compound 90’s ethyl-methyl-pyrazolo group.
  • Exact-exchange terms in DFT calculations may refine solubility and binding energy predictions for these heterocycles .
Structural Analysis ()

Patent analogs’ pyrido-pyrimidinone cores likely exhibit planar geometries, whereas the target’s furan-pyrazine system may introduce torsional strain .

Biological Activity

1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, supported by research findings and data.

Chemical Structure

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}. The structure features a cyclopentyl group, a furan moiety, and a pyrazine ring, which are known to contribute to its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Preparation of Intermediates : The furan and pyrazine components are synthesized separately.
  • Coupling Reaction : The intermediates are coupled through amide bond formation.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may act on specific receptors, altering signaling pathways that regulate cellular functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of urea compounds can possess significant antimicrobial properties, inhibiting the growth of various pathogens .
  • Anticancer Potential : There is ongoing research into the anticancer effects of similar compounds, focusing on their ability to induce apoptosis in cancer cells .

Data Tables

PropertyValue
Molecular FormulaC15H18N4O2C_{15}H_{18}N_{4}O_{2}
Molecular Weight286.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of urea derivatives, including those similar to this compound). Results indicated significant inhibition against Gram-positive bacteria with an IC50 value in the low micromolar range .
  • Anticancer Research :
    • In vitro studies demonstrated that compounds with similar structures induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways and cell cycle arrest .

Q & A

Q. How can the compound’s binding mode to a target protein (e.g., kinase) be elucidated?

  • Methodology :
  • X-ray crystallography : Co-crystallize the compound with the target protein (e.g., FAK kinase).
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) .

Structural and Functional Insights

Table 1 : Key Structural and Spectroscopic Data for Related Compounds

Compound FeatureData SourceReference
Cyclopentyl urea NMR shiftsδ 27.54 ppm (cyclopentyl CH2)
Pyrazine-furan MS exact mass[M]+ = 304.3 (C13H12N4O3S)
SHELXL refinement metricsR-factor < 0.05 for high-resolution

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